3-(Piperidin-3-ylmethyl)pyridine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives, which are significant in medicinal chemistry due to their diverse biological activities. The compound's molecular formula is C11H18Cl2N2, and it has a molecular weight of 249.18 g/mol. It is characterized by the presence of a piperidine ring attached to a pyridine structure, which enhances its potential for various applications in scientific research and drug development.
This compound can be sourced from chemical supply companies and is primarily classified as a research chemical with applications in organic synthesis and medicinal chemistry. Its structure allows it to interact with biological systems, making it a candidate for further investigation in pharmacological studies and drug design .
The synthesis of 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride typically involves several key steps:
The reaction conditions typically involve heating under reflux or employing solvents that facilitate nucleophilic attack. For example, using polar aprotic solvents can improve yields by stabilizing intermediates during the synthesis process.
The molecular structure of 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride features a piperidine ring linked to a pyridine ring through a methylene bridge. The compound can be represented by the following structural formula:
The compound can participate in various chemical reactions:
Common reagents used include hydrogen gas for reductions and various electrophiles for substitution reactions. Reaction conditions may vary based on the desired outcome, but generally involve controlling temperature and solvent choice to optimize yields.
The mechanism of action of 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride involves its interaction with specific biological targets. The piperidine moiety may influence receptor binding or enzyme modulation due to its structural features, while any substituents on the pyridine ring could enhance or inhibit biological activity through steric or electronic effects.
Research indicates that compounds with similar structures exhibit diverse pharmacological profiles, including antitumor and anti-inflammatory activities. Understanding these interactions at the molecular level is crucial for developing new therapeutic agents .
Relevant data from studies suggest that the compound exhibits favorable solubility profiles, making it suitable for various experimental applications .
3-(Piperidin-3-ylmethyl)pyridine dihydrochloride has several significant applications in scientific research:
The structural hybrid 3-(piperidin-3-ylmethyl)pyridine represents a strategic fusion of two privileged heterocyclic scaffolds in medicinal chemistry: pyridine and piperidine. Piperidine, first isolated from black pepper (Piper nigrum) alkaloids in the 19th century, established foundational importance in natural product chemistry and drug design [4]. Pyridine derivatives gained prominence with the isolation of niacin (pyridine-3-carboxylic acid) and its identification as vitamin B3, revealing essential biological roles in redox cofactors (NAD+/NADP+) . The systematic naming of 3-(piperidin-3-ylmethyl)pyridine reflects International Union of Pure and Applied Chemistry (IUPAC) conventions: the parent pyridine ring is substituted at the 3-position by a piperidin-3-ylmethyl group. Its dihydrochloride salt (CAS: 1185013-65-3) enhances stability and water solubility for pharmacological applications, with alternative names including 4-[(pyridin-3-yl)methyl]piperidine dihydrochloride [1] [8].
Table 1: Fundamental Chemical Properties of 3-(Piperidin-3-ylmethyl)pyridine Dihydrochloride
Property | Value/Descriptor | Source |
---|---|---|
CAS Registry Number | 1185013-65-3 | [1] [8] |
Molecular Formula | C₁₁H₁₈Cl₂N₂ | [1] |
Molecular Weight | 249.18 g/mol | [1] [8] |
IUPAC Name | 4-[(Pyridin-3-yl)methyl]piperidine dihydrochloride | [8] |
SMILES | [H]Cl.[H]Cl.C1(CC2CNCCC2)=CC=CN=C1 | [1] |
PubChem CID (Free base) | 3816144 |
This hybrid architecture embodies a broader trend in heterocyclic chemistry: the rational assembly of biologically validated ring systems to create novel pharmacophores. Piperidine scaffolds feature in >20% of commercially available small-molecule drugs, reflecting their versatility in interacting with biological targets [4]. The covalent linkage of piperidine and pyridine via a methylene bridge combines the basicity and three-dimensional flexibility of piperidine with the aromatic character and hydrogen-bonding capability of pyridine. This molecular synergy enables unique interactions with enzyme binding sites, driving its investigation in central nervous system (CNS) disorders, oncology, and infectious diseases [6] [9]. The evolution of synthetic methodologies—particularly transition metal-catalyzed C-H functionalization and multicomponent reactions—has enabled efficient access to such complex heterocyclic hybrids, accelerating structure-activity relationship (SAR) studies [6].
3-(Piperidin-3-ylmethyl)pyridine dihydrochloride has emerged as a versatile structural template in multitarget-directed ligand (MTDL) development, particularly for neurodegenerative and oncological pathologies. MTDLs address the inherent complexity of multifactorial diseases like Alzheimer's, where single-target agents often show limited clinical efficacy [9]. The compound’s hybrid architecture provides distinct pharmacophoric elements:
Table 2: Hybrid Heterocyclic Systems in MTDL Design with Representative Targets
Hybrid System | Therapeutic Area | Key Biological Targets | Rationale |
---|---|---|---|
Pyridine-Piperidine (e.g., 3-(Piperidin-3-ylmethyl)pyridine) | Neurodegeneration, Oncology | GSK-3β, JAK3, MTAP-deficient cancers | Combines kinase hinge-binding (pyridine) with allosteric modulation (piperidine) [3] [9] |
Pyrimidine-Piperazine | Inflammation | COX-2, PDE4 | Synergistic anti-inflammatory activity |
Quinoline-Piperidine | Antimalarial | Hemozoin formation, PfATPase inhibition | Dual-stage parasite targeting |
Patent literature demonstrates its integration into inhibitors targeting glycogen synthase kinase-3β (GSK-3β), a pivotal kinase in tau phosphorylation implicated in Alzheimer’s pathology. Derivatives like 3-((3R,4R)-3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile (IC₅₀ = 130 nM) retain the pyridine-piperidine core while extending into the GSK-3β ATP-binding pocket, exhibiting dual inhibition of JAK3 and GSK-3β—a hallmark of MTDLs [9]. Similarly, WO2014170786A1 details N-piperidin-3-ylbenzamide derivatives incorporating pyridine-piperidine elements for cardiovascular disease treatment through synergistic modulation of ion channels and adrenergic receptors [3].
In oncology, WO2022026892A1 discloses piperidin-1-yl-N-pyridin-3-yl-2-oxoacetamide derivatives exploiting the core scaffold for targeting methylthioadenosine phosphorylase (MTAP)-deficient cancers. The pyridine ring engages in π-stacking within the catalytic site, while the piperidine nitrogen coordinates with acidic residues, demonstrating the pharmacophore’s adaptability [5]. Synthetic innovations further enhance MTDL potential: copper-catalyzed N–F/C–H activation (Muñiz method) enables efficient piperidine functionalization, while magnetic nanoparticle (MNP)-assisted multicomponent reactions rapidly generate diversified libraries for phenotypic screening [4] [6].
Table 3: Synthetic Approaches to Pyridine-Piperidine Hybrids
Method | Catalyst/Reagents | Advantages | Limitations |
---|---|---|---|
Multicomponent Condensation | H-Beta Zeolite, SnCl₂·2H₂O | Atom economy, diverse substitution patterns | Moderate yields with sterically hindered substrates [6] |
Transition Metal Catalysis | Tp^(iPr)^2Cu(NCMe), Cu(OTf)₂ | Regioselective C-H activation | Requires inert atmosphere, expensive ligands |
Nanoparticle-Assisted Synthesis | Fe₃O₄@SiO₂-pr-NH₂ MNPs | Recyclable catalyst, aqueous compatibility | Sensitivity to strongly acidic/basic conditions [6] |
Reductive Amination | NaBH₃CN, Pd/C hydrogenation | Functional group tolerance | Over-reduction risks |
This strategic integration of pyridine and piperidine exemplifies modern fragment-based drug design, where synergistic bioactivity emerges from hybridized pharmacophores rather than solitary components. The scaffold’s proven versatility across kinase inhibition, receptor modulation, and epigenetic targeting underscores its centrality in next-generation polypharmacology [3] [5] [9].
Concluding Remarks
The pyridine-piperidine architecture embodied by 3-(piperidin-3-ylmethyl)pyridine dihydrochloride represents a pharmaceutically privileged scaffold with demonstrated versatility in MTDL development. Its evolution mirrors broader trends in heterocyclic chemistry: rational hybridization of bioactive ring systems, precision synthesis via catalytic methods, and target engagement through modular pharmacophore display. As molecular understanding of disease complexity deepens, this scaffold offers a versatile template for addressing multifactorial pathologies through polypharmacology.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0